

Application Notes and Protocols for 2-Methylbenzamide in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: 2-Methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **2-Methylbenzamide** and its derivatives as fragments in drug discovery campaigns. The focus is on the identification and optimization of these fragments into potent inhibitors for various therapeutic targets.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) against a biological target.^{[1][2][3][4][5][6]} The benzamide moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. **2-Methylbenzamide**, as a simple substituted benzamide, represents an excellent starting point for an FBDD campaign due to its low molecular weight and potential for straightforward chemical elaboration. This document outlines the application of **2-Methylbenzamide** and its derivatives in targeting enzymes such as Poly(ADP-ribose) polymerase (PARP), Cyclooxygenase-2 (COX-2), and Topoisomerase I (Topo I).

Key Therapeutic Targets for Benzamide-Based Fragments

The benzamide scaffold has been successfully employed to develop inhibitors for several key protein targets involved in cancer and inflammation.

- Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.^[7] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.^{[8][9]} Many potent PARP inhibitors incorporate a benzamide or a related carboxamide core to mimic the nicotinamide portion of the NAD⁺ substrate.^[8]
- Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I): Certain N-methyl-2-(phenylamino)benzamide derivatives have demonstrated dual inhibitory activity against COX-2 and Topo I.^{[10][11][12]} COX-2 is a key enzyme in the inflammatory pathway and is often overexpressed in tumors, while Topo I is essential for DNA replication.^{[10][11]} Dual inhibition of these targets presents a synergistic approach to cancer therapy.^{[11][12]}
- Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.^[13]

Quantitative Data for Benzamide Derivatives

The following table summarizes the inhibitory activities of various benzamide derivatives against their respective targets.

| Compound/Derivative Class | Target(s) | Key Quantitative Data | Reference(s) |
|---|-----------------|--|--------------|
| ABT-888 (Veliparib) | PARP-1, PARP-2 | K_i = 5 nM (enzyme assay), EC_{50} = 2 nM (whole cell assay) | [14] |
| N-methyl-2-(phenylamino)benzamide derivatives | COX-2, Topo I | Significant anti-tumor activity reported, specific IC_{50} values vary with substitution. | [10][11] |
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | Identified as a novel antagonist. | [13] |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC | IC_{50} = 1-3 μ M | [13] |
| 4-Methylbenzamide derivatives with 2,6-substituted purines | Protein Kinases | Compound 7 showed an IC_{50} of 4.56 μ M against the OKP-GS renal carcinoma cell line. | [15] |

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol describes the screening of a fragment library, including **2-Methylbenzamide**, against a target protein (e.g., PARP-1) to identify binders.

Materials:

- SPR instrument (e.g., Biacore)

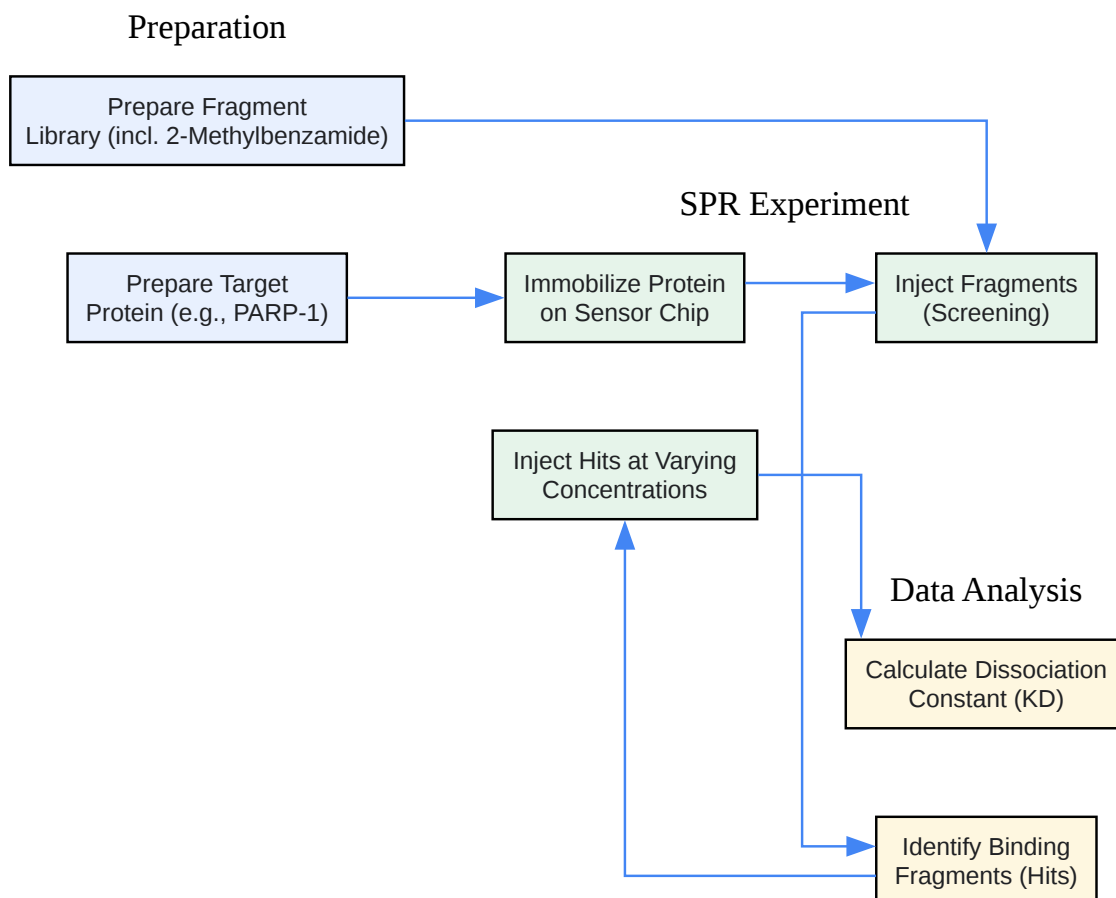
- Sensor chip (e.g., CM5)
- Target protein (e.g., recombinant human PARP-1)
- Fragment library containing **2-Methylbenzamide**
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

- Protein Immobilization:
 - Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
 - Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-10000 RU).
 - Deactivate the remaining active esters with ethanolamine.
- Fragment Screening:
 - Prepare stock solutions of fragments (e.g., 100 mM in DMSO).
 - Dilute the fragments into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
 - Inject the fragment solutions over the immobilized target surface and a reference flow cell.
 - Monitor the binding response (in RU). A significant increase in RU compared to the reference indicates binding.
- Hit Validation and Affinity Determination:
 - For fragments identified as hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 1 µM to 500 µM).

- Fit the steady-state binding data to a 1:1 binding model to determine the dissociation constant (KD).

Diagram: SPR Experimental Workflow



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Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).

Protocol 2: Hit Validation by NMR Spectroscopy (Ligand-Observed)

This protocol outlines the use of ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, to validate the binding of fragment hits.

Materials:

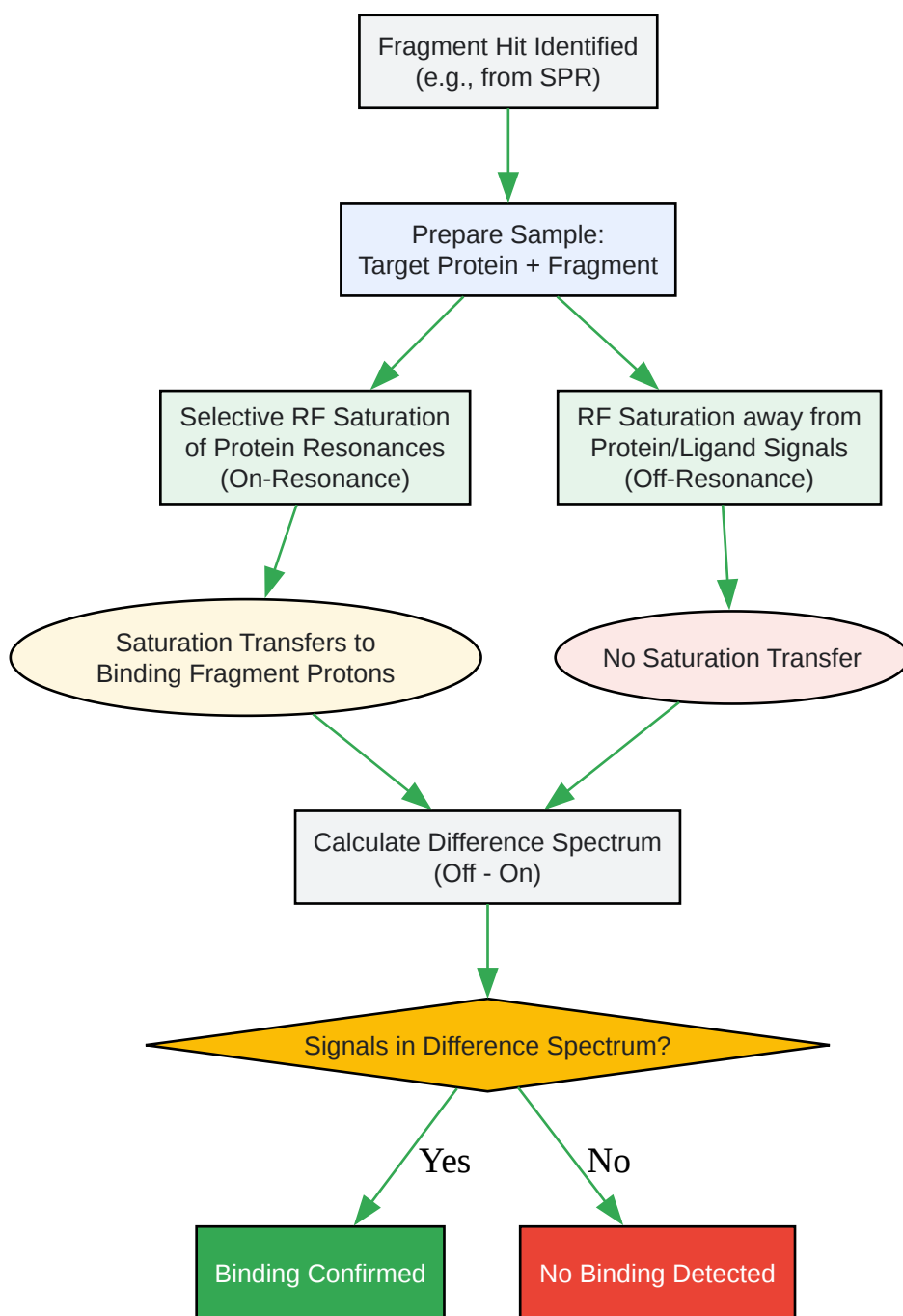
- NMR spectrometer (≥ 500 MHz) with a cryoprobe
- Target protein (e.g., PARP-1)
- Fragment hit (e.g., **2-Methylbenzamide**)
- Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4)

Procedure:

- Sample Preparation:
 - Prepare a solution of the target protein (e.g., 10-20 μ M) in the deuterated buffer.
 - Prepare a solution of the fragment (e.g., 1 mM) in the same buffer.
 - Mix the protein and fragment solutions to obtain a final concentration of ~ 10 μ M protein and ~ 500 μ M fragment.
- NMR Data Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum of the fragment alone.
 - Acquire an STD NMR spectrum of the protein-fragment mixture. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.
 - The difference spectrum (off-resonance minus on-resonance) shows signals only from the protons of the fragment that are in close contact with the protein.
- Data Analysis:
 - Integration of the signals in the STD spectrum provides information about which parts of the fragment are involved in binding.

- The presence of signals in the difference spectrum confirms binding.

Diagram: Logic of STD-NMR for Hit Validation



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Caption: Logical flow of an STD-NMR experiment for validating fragment binding.

Protocol 3: Elucidation of Binding Mode by X-ray Crystallography

This protocol describes the process of obtaining a co-crystal structure of the target protein with the fragment hit to understand the binding interactions.

Materials:

- Purified target protein (highly concentrated, e.g., 5-10 mg/mL)
- Fragment hit (e.g., **2-Methylbenzamide**)
- Crystallization screens and plates
- X-ray diffraction equipment (synchrotron source recommended)

Procedure:

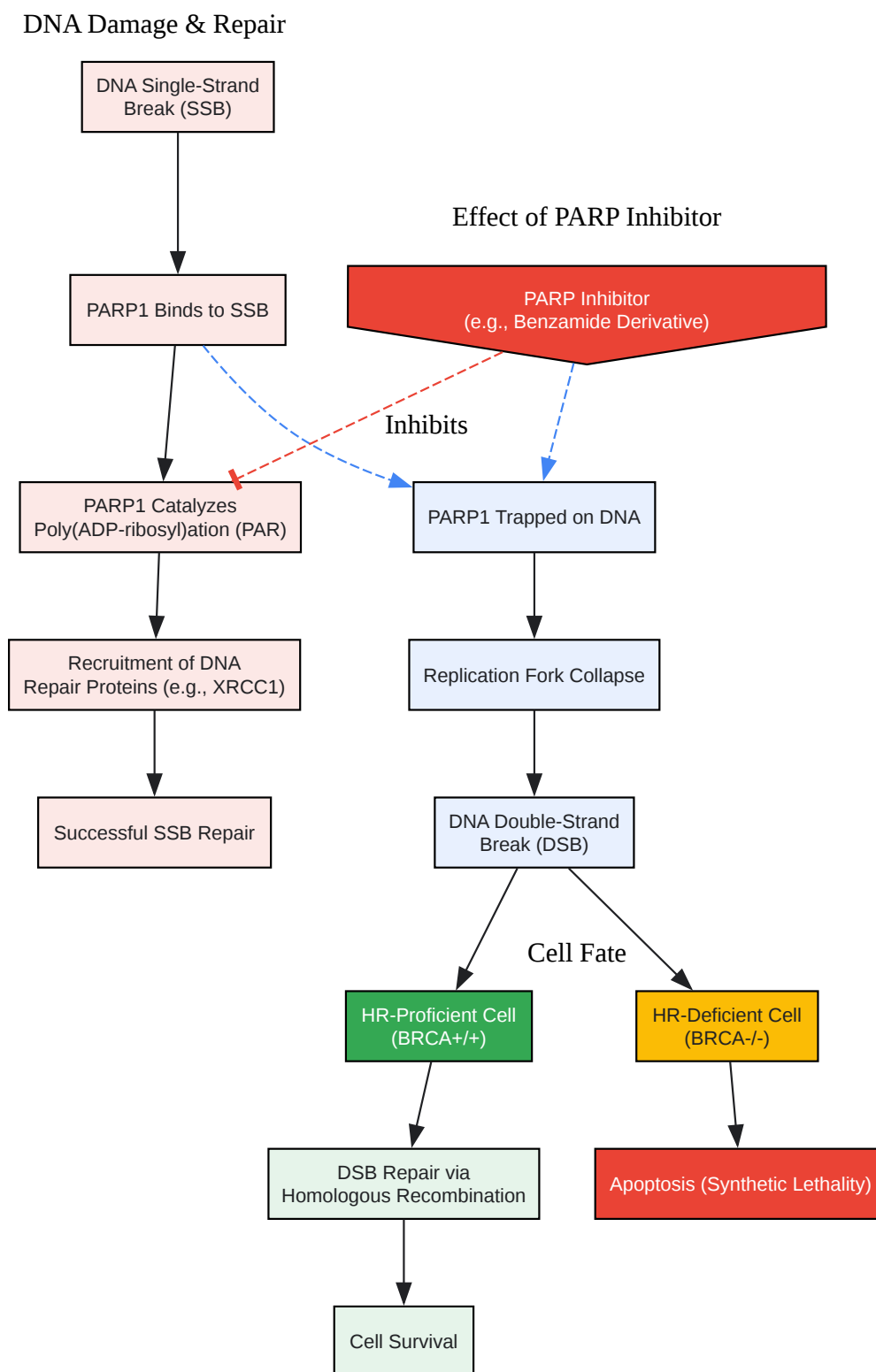
- Co-crystallization:
 - Incubate the target protein with a 5-10 fold molar excess of the fragment.
 - Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screen solutions.
 - Incubate the plates and monitor for crystal growth.
- Crystal Soaking (Alternative to Co-crystallization):
 - Grow crystals of the apo-protein first.
 - Prepare a solution of the fragment in a cryo-protectant solution.
 - Soak the apo-crystals in the fragment-containing solution for a defined period (minutes to hours).
- Data Collection and Structure Determination:

- Harvest a suitable crystal and flash-cool it in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
- Build the fragment into the observed electron density map, refine the structure, and analyze the protein-fragment interactions.

Signaling Pathway Context: PARP Inhibition and DNA Repair

Understanding the mechanism of action of the developed inhibitors is crucial. For PARP inhibitors derived from a **2-Methylbenzamide** fragment, the relevant pathway is the DNA single-strand break (SSB) repair pathway.

Diagram: Role of PARP in DNA Repair and Effect of Inhibition



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Caption: PARP's role in DNA repair and the synthetic lethality mechanism of PARP inhibitors.

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